Scientific Field: Agricultural Science
Summary of Application: Cloransulam-methyl is used in soybean cultivation for weed control.
Methods of Application: The herbicide is applied to the soybean plant and soil.
Results: Cloransulam-methyl dissipated quickly in the soybean plant with half-lives of 0.21–0.56 days.
Scientific Field: Weed Science
Methods of Application: Sixteen greenhouse-grown giant ragweed plants from the Seymour population were tested individually with postemergence (POST) applications of cloransulam, imazethapyr, or chlorimuron.
Results: All plants identified from the Seymour population as resistant to cloransulam were cross-resistant to imazethapyr and chlorimuron.
Cloransulam-methyl is a synthetic herbicide classified as a sulfonanilide and triazolopyrimidine compound. Its chemical formula is , and it functions primarily as an inhibitor of acetohydroxyacid synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. This mechanism makes cloransulam-methyl effective in controlling a variety of broadleaf weeds and grasses, particularly in soybean crops .
Cloransulam-methyl undergoes various chemical transformations, primarily through photolysis and microbial degradation. In aqueous environments, it has a half-life of approximately 22 minutes due to rapid photolysis, while in soil, the half-life ranges from 30 to 70 days depending on environmental conditions . The compound is resistant to hydrolysis but is mobile in soil, which raises concerns about potential groundwater contamination .
The biological activity of cloransulam-methyl is characterized by its herbicidal properties. It inhibits the synthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death. While it has low toxicity to mammals, it exhibits higher toxicity to aquatic organisms, particularly fish and algae. Cloransulam-methyl's effects on soil microorganisms have been documented, indicating that it may inhibit nitrification and promote denitrification processes in the soil ecosystem .
Cloransulam-methyl can be synthesized through various chemical pathways involving the reaction of specific precursors. The synthesis typically involves the formation of the methyl ester of cloransulam, which is achieved through esterification reactions. Detailed synthetic routes are often proprietary or protected under patents, but they generally follow established organic synthesis methodologies focusing on functional group transformations and coupling reactions .
Cloransulam-methyl is primarily used as a post-emergence herbicide in agricultural settings, particularly for soybean cultivation. Its effectiveness against a wide range of weeds makes it a valuable tool for farmers seeking to enhance crop yields while managing pest populations. It is also utilized in various formulations for agricultural applications, contributing to integrated pest management strategies .
Studies have investigated the interactions between cloransulam-methyl and various environmental factors. For instance, its toxicity can be influenced by the presence of nanoparticles such as titanium dioxide, which may enhance its oxidative stress effects on soil organisms like Eisenia fetida . Additionally, cloransulam-methyl's mobility in soil can lead to significant leaching into groundwater, raising concerns about its environmental persistence and potential bioaccumulation in aquatic ecosystems .
Several compounds share structural or functional similarities with cloransulam-methyl. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Diclosulam | Inhibitor of acetolactate synthase | Broad-spectrum herbicide; different chemical structure | |
Sulfentrazone | Inhibitor of protoporphyrinogen oxidase | Effective against both grasses and broadleaf weeds | |
Florasulam | Inhibitor of acetolactate synthase | Lower toxicity to non-target organisms | |
Imazethapyr | Inhibitor of acetohydroxyacid synthase | Effective on legumes; longer residual activity |
Cloransulam-methyl stands out due to its specific inhibition mechanism targeting acetohydroxyacid synthase while demonstrating lower mammalian toxicity compared to some similar compounds. Its rapid degradation in aquatic environments also differentiates it from others that may persist longer in such ecosystems.
Irritant;Environmental Hazard